2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

Description

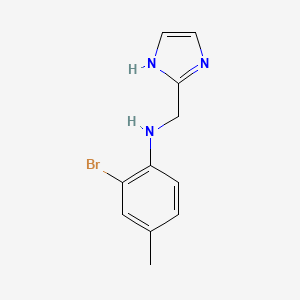

Chemical Structure: 2-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (CAS: 1249581-84-7) is a brominated aniline derivative with a molecular formula of C₁₁H₁₂BrN₃ (molecular weight: 266.14 g/mol). Its structure features a bromine atom at the 2-position of the aniline ring, a methyl group at the 4-position, and an imidazole-2-ylmethyl group attached via the amino nitrogen. The SMILES notation is Cc1ccc(NCc2ncc[nH]2)cc1Br .

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrN3 |

|---|---|

Molecular Weight |

266.14 g/mol |

IUPAC Name |

2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline |

InChI |

InChI=1S/C11H12BrN3/c1-8-2-3-10(9(12)6-8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |

InChI Key |

JMXZZAGUPQECOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=NC=CN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylaniline and 2-bromoacetophenone.

Formation of Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving 2-bromoacetophenone and ammonium acetate under reflux conditions.

N-Alkylation: The resulting imidazole derivative is then subjected to N-alkylation using 4-methylaniline in the presence of a suitable base like potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially forming various oxidized or reduced derivatives.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.

Major Products

Substitution Products: Derivatives where the bromine atom is replaced by other functional groups.

Oxidized/Reduced Products: Various oxidized or reduced forms of the imidazole ring.

Coupled Products: Complex molecules formed through coupling reactions, potentially with enhanced biological or chemical properties.

Scientific Research Applications

Antimicrobial Applications

The compound has been studied for its antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of imidazole, including 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline, exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study on imidazole derivatives demonstrated that compounds with similar structures showed significant antimicrobial effects. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various pathogens, indicating a promising potential for further development in antimicrobial therapies .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Anticancer Properties

Research has shown that this compound and its derivatives can act as effective anticancer agents. The mechanism often involves inhibition of key enzymes or pathways involved in cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies have reported that certain derivatives demonstrate potent anticancer activity against human colorectal carcinoma cell lines (HCT116). For example, compounds derived from imidazole structures have been shown to have IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, suggesting their effectiveness as potential anticancer drugs .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against protozoan parasites such as Leishmania species and Trypanosoma species.

Case Study: Antiparasitic Efficacy

In preclinical studies, certain nitroimidazole derivatives were found to exhibit significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The introduction of specific functional groups on the imidazole scaffold enhanced the efficacy, showcasing a >30-fold improvement in activity compared to existing treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the imidazole ring and the aniline moiety can lead to substantial differences in biological activity.

Key Findings

- The presence of halogen or nitro groups often enhances antimicrobial potency.

- Modifications to the aniline part can significantly affect anticancer efficacy.

- The introduction of hydrophilic groups improves solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

- 3-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline (CAS: 1339473-72-1): This isomer has bromine at the 3-position of the aniline ring instead of 2. No solubility or stability data are available, but positional differences could influence binding in biological systems .

Halogenated Benzimidazole Derivatives

- N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline (Compound 2 in ):

Features a chloro-substituted benzimidazole core instead of a simple imidazole. The larger aromatic system increases molecular weight (exact value unspecified) and may enhance π-π stacking interactions. FTIR data (NH stretch: ~3300 cm⁻¹, C-Cl: ~750 cm⁻¹) differ slightly from the target compound’s spectral profile (C-Br: ~600 cm⁻¹) . - 2-Chloro-6-fluoro-1H-benzo[d]imidazole ():

Contains chloro and fluoro substituents , which are more electronegative than bromine. This could reduce nucleophilic aromatic substitution reactivity compared to the brominated target compound .

Schiff Base Analogues

- 4-Bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline (): This compound replaces the amine linkage with an imine group, forming a Schiff base. Its molecular weight (340.22 g/mol) is higher due to the additional phenyl group .

Trifluoromethyl-Substituted Analogues

- 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide ():

The CF₃ group introduces strong electron-withdrawing effects, enhancing acidity of adjacent protons. In contrast, the target compound’s methyl and imidazole groups are electron-donating, leading to divergent reactivity in catalytic reactions .

Physicochemical and Spectral Properties Comparison

Research Findings and Implications

- Reactivity : Bromine at the para position (target compound) may enhance electrophilic substitution compared to meta-substituted isomers .

- Biological Activity: Benzimidazole derivatives () are often explored for antimicrobial or anticancer properties.

- Stability : Schiff base analogues () are prone to hydrolysis under acidic conditions, whereas the target compound’s amine linkage is more stable .

Biological Activity

2-Bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, an imidazole ring, and a methylaniline moiety. These characteristics contribute to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN3, with a molecular weight of approximately 266.14 g/mol. The presence of the bromine atom enhances its reactivity, while the imidazole ring is known for its role in various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions and inhibit enzyme activity by binding to active sites.

- Receptor Modulation : This compound may interact with various receptors, influencing signaling pathways critical for cellular functions.

- Cytotoxicity : Studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Biological Activity Overview

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various studies:

- Cytotoxicity Testing : In vitro studies have shown that this compound significantly reduces cell viability in HCT-116 and MCF-7 cell lines. The IC50 values were determined using MTT assays, indicating effective cytotoxicity at concentrations as low as 10 µM .

- Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound induces G0/G1 phase arrest and promotes apoptosis in cancer cells. This suggests that it could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Bacterial Strains Tested : It exhibited inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentration (MIC) values demonstrated significant potency .

- Potential Applications : Given its antimicrobial properties, this compound could be explored for use in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline?

The compound can be synthesized via electrophilic aromatic bromination of 4-methylaniline derivatives, followed by coupling with imidazole-containing moieties. For example, bromination of 4-methylaniline using bromine or N-bromosuccinimide under controlled conditions introduces the bromine atom at the ortho position (relative to the amine group) . Subsequent alkylation or reductive amination with 1H-imidazole-2-ylmethanamine may yield the target compound. Palladium-catalyzed cross-coupling reactions (e.g., Chan-Lam coupling) could also be employed to introduce the imidazole-methyl group .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and bonding patterns (e.g., distinguishing aromatic protons and imidazole protons) .

- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to validate molecular weight and fragmentation patterns .

- Elemental Analysis : To confirm stoichiometry and purity (>95% as per CAS data) .

- Chromatography : HPLC for purity assessment, especially if the compound is intended for biological studies .

Q. How does the bromine substituent and imidazole moiety influence the compound’s reactivity?

The bromine atom enhances electrophilic substitution reactivity, enabling further functionalization (e.g., Suzuki-Miyaura cross-coupling) . The imidazole group acts as a weak base and can participate in coordination chemistry (e.g., metal-binding in catalysts) or hydrogen bonding in biological systems . Comparative studies with non-brominated or imidazole-free analogs (e.g., N-(4-methylphenyl)adamantan-2-amine) highlight these differences .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Optimization strategies include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(dba)) with ligands like BINAP improve coupling efficiency in Chan-Lam reactions .

- Solvent Effects : Polar aprotic solvents (e.g., dioxane) enhance reaction rates in bromination steps .

- Temperature Control : Reflux conditions (e.g., 48 hours at 110°C) for cyclization or coupling steps, as demonstrated in related imidazole-aniline syntheses .

Q. What methodologies are recommended for evaluating the compound’s biological activity?

- Cytotoxicity Assays : Use the sulforhodamine B (SRB) assay to quantify cell viability in cancer lines, ensuring linear correlation with cell density and minimal noise (<2.4 kcal/mol error range) .

- Target Interaction Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to biological targets (e.g., enzymes or receptors) .

- Metabolic Stability : LC-MS/MS to assess hepatic microsomal stability, critical for drug development .

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

DFT calculations (e.g., B3LYP functional) model the electron density distribution, HOMO-LUMO gaps, and charge transfer properties. These predict sites for electrophilic/nucleophilic attack and correlate with experimental spectral data (e.g., NMR chemical shifts) . For example, exact-exchange terms in DFT improve accuracy in modeling bromine’s electronegative effects .

Q. How should researchers address contradictions between computational predictions and experimental data?

- Benchmarking : Validate DFT methods against experimental NMR/X-ray crystallography data for analogous compounds (e.g., 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline) .

- Error Analysis : Compare thermochemical accuracy (e.g., atomization energy deviations >2.4 kcal/mol in DFT) with experimental calorimetry .

- Multi-Method Validation : Use hybrid functionals (e.g., B3LYP with Colle-Salvetti correlation) to balance exchange and correlation effects .

Q. What is the role of substituent positioning (e.g., bromine vs. methyl groups) in modulating physicochemical properties?

Comparative studies with structural analogs (e.g., 3-bromo-N-(5-methylfuran-2-yl)methyl-aniline) show that bromine at the 2-position increases steric hindrance and polarizability, affecting solubility and binding kinetics . Methyl groups at the 4-position enhance lipophilicity, as seen in partition coefficient (logP) measurements for similar aniline derivatives .

Q. What are the degradation pathways under physiological or environmental conditions?

- Hydrolytic Stability : Monitor pH-dependent hydrolysis of the imidazole-methyl bond via LC-MS .

- Photodegradation : UV-Vis spectroscopy to track bromine dissociation under light exposure, as observed in bromoaniline derivatives .

- Oxidative Pathways : ESR spectroscopy to detect radical intermediates during oxidation .

Q. How can solid-state properties (e.g., crystallinity) be tailored for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.